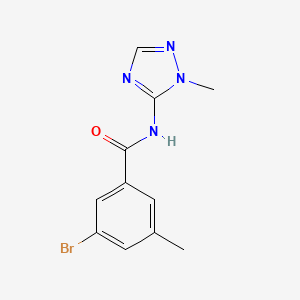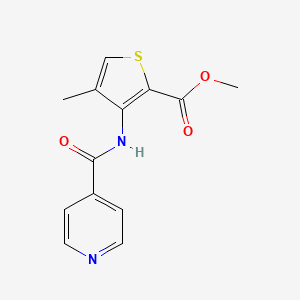![molecular formula C15H18F3NO2 B7662981 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and is known for its unique properties that make it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 activity, reduce the production of inflammatory cytokines, and induce cell death in cancer cells. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide in lab experiments is its specificity for COX-2 inhibition. This compound has been shown to have minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. Additionally, this compound has been shown to have low toxicity and good bioavailability.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experimental designs.
Orientations Futures
There are several future directions for research on 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the optimization of this compound for use in cancer therapy. Additionally, further studies are needed to explore the potential of this compound for the treatment of other inflammatory and pain-related disorders.
Méthodes De Synthèse
The synthesis method for 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide involves the reaction of 2,3,6-trifluorobenzoyl chloride with 2-(hydroxymethyl)cycloheptanone in the presence of a base, such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of the desired compound. This method has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have antitumor activity, indicating its potential use in cancer therapy.
Propriétés
IUPAC Name |
2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-10-6-7-11(17)14(18)13(10)15(21)19-12-5-3-1-2-4-9(12)8-20/h6-7,9,12,20H,1-5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIUGXWIIKYDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)NC(=O)C2=C(C=CC(=C2F)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]ethanesulfonamide](/img/structure/B7662905.png)
![N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662918.png)
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)


![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)



![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)
